(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
The compound with the molecular formula C13H12BrNO2S2 is a brominated organic molecule that contains nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H12BrNO2S2 typically involves the bromination of a precursor molecule containing the core structure. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of C13H12BrNO2S2 may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
C13H12BrNO2S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases or catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
C13H12BrNO2S2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C13H12BrNO2S2 involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups in the molecule play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
C13H12BrNO2S2: can be compared with other similar compounds, such as:
C13H12BrNO2: This compound lacks the sulfur atoms present in , which may result in different chemical properties and reactivity.
C13H12BrNO2S: This compound contains only one sulfur atom, which may affect its stability and reactivity compared to .
C13H12BrNO2S3: The presence of an additional sulfur atom may enhance certain properties, such as its ability to form specific interactions with biomolecules.
The uniqueness of C13H12BrNO2S2 lies in its specific combination of bromine, nitrogen, oxygen, and sulfur atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO2S2 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12BrNO2S2/c1-7(2)17-10-4-3-9(14)5-8(10)6-11-12(16)15-13(18)19-11/h3-7H,1-2H3,(H,15,16,18)/b11-6+ |
InChI Key |
SEZWJTQNUGKOFL-IZZDOVSWSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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